molecular formula C15H17ClN2OS B2876194 N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride CAS No. 1427876-00-3

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2876194
CAS No.: 1427876-00-3
M. Wt: 308.82
InChI Key: WKTOEJIAUGLBTG-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride is a pyrrolidine-based small molecule featuring a thiophene-phenyl moiety linked to a pyrrolidine-2-carboxamide scaffold. Its molecular formula is C₁₅H₁₇ClN₂OS (molecular weight: 308.8 g/mol). The compound is synthesized as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-(2-thiophen-2-ylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS.ClH/c18-15(13-7-3-9-16-13)17-12-6-2-1-5-11(12)14-8-4-10-19-14;/h1-2,4-6,8,10,13,16H,3,7,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTOEJIAUGLBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, stereochemistry, and functional groups, which critically impact physicochemical properties and biological interactions. Key comparisons include:

Table 1: Structural Comparison of Pyrrolidine-2-carboxamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Features
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride C₁₅H₁₇ClN₂OS 308.8 Thiophen-2-yl, phenyl Not specified Hydrochloride salt; discontinued
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Ex. 157) C₂₀H₂₂N₄O₂S 406.5 Thiazol-5-yl, hydroxy, acylated chain (2S,4R) Acylated side chain; enhanced hydrophilicity
XL019 (Morpholinophenylamino derivative) C₂₅H₂₈N₆O₂ 444.5 Morpholine, pyrimidine (2S) Pyrimidine core; morpholine for solubility
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide C₂₀H₃₄N₄O 358.5 Benzyl, isopropyl, branched alkyl (S,S) Branched alkyl chain; tertiary amine

Key Differences and Implications

In contrast, thiazol-5-yl (Ex. 157) and pyrimidine (XL019) introduce electron-deficient heterocycles, which may enhance hydrogen bonding or π-π stacking . The morpholine group in XL019 improves aqueous solubility, a feature absent in the target compound, which relies on a hydrochloride salt for solubility .

Stereochemistry :

  • The (2S,4R) configuration in Example 157 and (2S) in XL019 are critical for binding specificity. The target compound’s unspecified stereochemistry may limit its selectivity compared to enantiopure analogs .

Biological Activity :

  • Patent data (Example 157) highlights acylated derivatives with hydroxy groups as potent enzyme inhibitors, likely due to enhanced hydrogen-bonding capacity. The target compound’s lack of these groups may reduce affinity for similar targets .
  • XL019’s pyrimidine-morpholine scaffold is associated with kinase inhibition, suggesting divergent therapeutic applications compared to the thiophene-containing target compound .

Biological Activity

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride (CAS Number: 1427876-00-3) is a compound characterized by the presence of a thiophene ring, a phenyl group, and a pyrrolidine carboxamide moiety. This structure suggests potential biological activities, particularly in medicinal chemistry, where thiophene derivatives are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₁₇ClN₂OS
Molecular Weight308.8 g/mol
CAS Number1427876-00-3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Derivative : Synthesized via methods such as the Gewald reaction.
  • Coupling with Phenyl Group : Achieved through coupling reactions like Suzuki or Heck coupling.
  • Formation of Pyrrolidine Carboxamide : Involves amide bond formation using reagents like carbodiimides.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The compound's structural similarity to other known anticancer agents suggests potential activity against cancer cell lines. Studies have demonstrated that related thiophene derivatives can inhibit cell proliferation in several cancer types, making them candidates for further investigation in oncological pharmacotherapy .

Anticonvulsant and Analgesic Activity

Recent studies have explored the anticonvulsant and analgesic properties of compounds derived from similar structures. For example, a series of pyrrolidine derivatives were evaluated for their ability to mitigate seizures in animal models, showing promising results in protecting against tonic seizures . The analgesic activity was assessed using models like the formalin test, indicating potential use in pain management therapies .

Case Studies and Research Findings

  • Anticonvulsant Evaluation :
    • A focused series of pyrrolidine derivatives were tested using acute seizure models.
    • Compounds exhibited protective effects against seizures, with some providing complete protection at certain doses.
  • Cytotoxicity Assessments :
    • In vitro studies indicated no significant hepatotoxicity or neurotoxicity at concentrations up to 100 μM, suggesting a favorable safety profile for further development .
  • Antimicrobial Efficacy :
    • Compounds were tested against various bacterial strains, demonstrating effective antibacterial activity comparable to standard antibiotics.

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